Dodecahydrobenzo-2,9-dioxacyclododecin-3,8-dione
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Overview
Description
Dodecahydrobenzo-2,9-dioxacyclododecin-3,8-dione is a chemical compound with the molecular formula C₁₄H₂₂O₄ It is known for its unique structure, which includes a dioxacyclododecin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecahydrobenzo-2,9-dioxacyclododecin-3,8-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the dioxacyclododecin ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification processes to ensure the compound meets the required specifications for research and application.
Chemical Reactions Analysis
Types of Reactions
Dodecahydrobenzo-2,9-dioxacyclododecin-3,8-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, acids, bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Dodecahydrobenzo-2,9-dioxacyclododecin-3,8-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of dodecahydrobenzo-2,9-dioxacyclododecin-3,8-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biochemical effects. Detailed studies are required to fully elucidate these mechanisms and their implications.
Comparison with Similar Compounds
Similar Compounds
- Dodecahydrobenzo-2,9-dioxacyclododecin-3,8-dione shares similarities with other cyclic compounds such as cyclododecane and dioxane derivatives.
- These compounds also feature ring structures and exhibit similar chemical reactivity.
Uniqueness
- The uniqueness of this compound lies in its specific ring system and the presence of dioxacyclododecin, which imparts distinct chemical and physical properties.
- Its ability to undergo a variety of chemical reactions and its potential applications in diverse fields make it a compound of significant interest.
This article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
94113-49-2 |
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Molecular Formula |
C14H22O4 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
3,10-dioxabicyclo[10.4.0]hexadecane-4,9-dione |
InChI |
InChI=1S/C14H22O4/c15-13-7-3-4-8-14(16)18-10-12-6-2-1-5-11(12)9-17-13/h11-12H,1-10H2 |
InChI Key |
KZTBGFYWYGYKCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2COC(=O)CCCCC(=O)OCC2C1 |
Origin of Product |
United States |
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